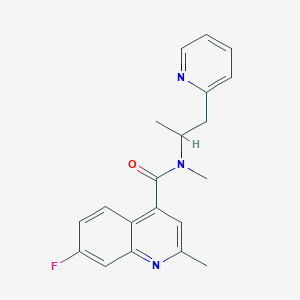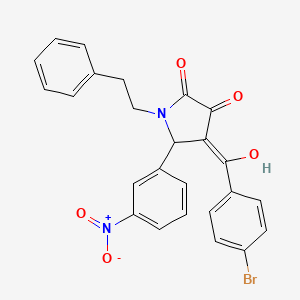
7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” is a chemical compound that belongs to the class of quinolines . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of many studies due to their pharmaceutical and biological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of quinoline derivatives, including “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a wide range of chemical reactions. These include various types of condensation, substitution, and redox reactions, among others . The specific reactions that “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” can undergo would depend on various factors such as the reaction conditions and the presence of other functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” would depend on its molecular structure. Some general properties of quinoline derivatives include their aromaticity, planarity, and the presence of polar functional groups . These properties can influence the compound’s solubility, reactivity, and its interactions with biological molecules.Mecanismo De Acción
The mechanism of action of quinoline derivatives in biological systems is diverse and can involve various types of biochemical interactions . Some quinoline derivatives have been found to have antimicrobial, antifungal, antiviral, and anticancer activities . The specific mechanism of action of “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” would need to be determined through further pharmacological studies.
Safety and Hazards
The safety and hazards associated with the handling and use of quinoline derivatives would depend on their specific physical and chemical properties. Some quinoline derivatives may be harmful if inhaled, swallowed, or absorbed through the skin . They may also cause irritation to the eyes, mucous membranes, and upper respiratory tract . It is always important to use appropriate safety measures when handling chemical substances.
Direcciones Futuras
The future directions in the research and development of quinoline derivatives could involve the synthesis of new derivatives with improved pharmacological properties . This could include the development of derivatives with greater potency, selectivity, and safety profile. Additionally, research could also focus on improving the synthetic methods for quinoline derivatives to make them more efficient and environmentally friendly .
Propiedades
IUPAC Name |
7-fluoro-N,2-dimethyl-N-(1-pyridin-2-ylpropan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-13-10-18(17-8-7-15(21)12-19(17)23-13)20(25)24(3)14(2)11-16-6-4-5-9-22-16/h4-10,12,14H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHORHPKAORUKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N(C)C(C)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5496801.png)
![N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-serinamide](/img/structure/B5496804.png)

![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496814.png)
![4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5496823.png)
![3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496828.png)
![1-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5496848.png)
![3-{[(4-methylbenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5496853.png)
![2-ethyl-7-(3-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5496865.png)

![(4aR*,8aR*)-4-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5496877.png)
![N-allyl-N'-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5496884.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5496899.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxamide](/img/structure/B5496904.png)